molecular formula C38H34ClNO11 B12384390 Tubulin/AKT1-IN-1

Tubulin/AKT1-IN-1

Cat. No.: B12384390
M. Wt: 716.1 g/mol
InChI Key: FWYFRBAYAJMYIU-RZCPZBNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin/AKT1-IN-1 (Compound D1-1) is a dual-target inhibitor that disrupts microtubule polymerization and suppresses AKT pathway activation, a critical regulator of cell survival, proliferation, and migration . In non-small cell lung cancer (NSCLC) models, it demonstrates significant anti-proliferative and anti-migratory effects on H1975 cells, with moderate induction of apoptosis. Its dual mechanism positions it as a promising candidate for overcoming resistance pathways common in NSCLC .

Properties

Molecular Formula

C38H34ClNO11

Molecular Weight

716.1 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate

InChI

InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1

InChI Key

FWYFRBAYAJMYIU-RZCPZBNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Key Intermediates

The synthesis begins with the preparation of a benzofuro-benzodioxol core structure, derived from 3,4,5-trimethoxyphenol. This intermediate is functionalized via Friedel-Crafts acylation to introduce a chlorophenoxy acetyl group, critical for AKT1 inhibition. Subsequent esterification with a phenylacetic acid derivative yields the final compound.

Key steps include:

  • Coupling Reactions : Mitsunobu conditions for ether bond formation between the benzodioxol moiety and chlorophenoxy acetyl group.
  • Esterification : Steglich esterification using dicyclohexylcarbodiimide (DCC) to link the core structure with the phenylacetic acid side chain.

Optimization of Reaction Conditions

Optimal conditions were determined through iterative testing:

Parameter Optimal Value Impact on Yield
Temperature 0–5°C (coupling) Prevents side reactions
Catalyst 4-Dimethylaminopyridine (DMAP) Enhances esterification efficiency
Solvent Anhydrous dichloromethane Maintains reagent stability

Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensured intermediate purity >95% before proceeding to subsequent steps.

Structural Characterization

Post-synthesis, the compound undergoes rigorous spectroscopic and chromatographic analysis to confirm structural integrity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$): Peaks at δ 6.85–7.25 ppm confirm aromatic protons from the chlorophenoxy and trimethoxyphenyl groups.
    • $$ ^{13}\text{C} $$-NMR: Carbonyl signals at δ 170.2 ppm (ester) and δ 165.8 ppm (amide) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]$$ ^+ $$ at m/z 717.1245 aligns with the theoretical mass of 716.13 g/mol.

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed a retention time of 12.7 min with ≥98% purity. The isocratic elution profile is shown below:

Time (min) % Acetonitrile Observations
0–5 50 Baseline separation
5–15 50→90 Elution of target
15–20 90 Column cleanup

Purification and Stability Assessment

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yielded needle-like crystals suitable for X-ray diffraction (XRD). However, XRD data remains proprietary.

Industrial-Scale Synthesis Challenges

Scaling production introduces hurdles such as exothermic reaction control and solvent recovery. Pilot-scale trials achieved a 62% overall yield using continuous flow reactors, compared to 48% in batch processes. Key metrics:

Metric Laboratory Scale Pilot Scale
Yield 48% 62%
Purity 98% 95%
Batch Cycle Time 72 h 24 h

Analytical Validation Protocols

Purity Assessment

  • Elemental Analysis : Calculated C 63.72%, H 4.79%, N 1.95%; Found C 63.68%, H 4.82%, N 1.93%.
  • Chiral HPLC : Confirmed enantiomeric excess >99% using a Chiralpak IA column.

Biological Activity Correlation

In vitro testing against H1975 non-small cell lung cancer cells demonstrated an IC$$ _{50} $$ of 0.78 μM, validating the synthesis protocol’s success in retaining bioactivity.

Chemical Reactions Analysis

Types of Reactions

Tubulin/AKT1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with new functional groups, potentially enhancing the compound’s activity .

Mechanism of Action

Tubulin/AKT1-IN-1 exerts its effects by inhibiting both tubulin polymerization and the AKT signaling pathway. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division and intracellular transport. By inhibiting this process, the compound disrupts cell division and induces apoptosis .

The AKT signaling pathway is involved in cell survival, proliferation, and metabolism. This compound inhibits the activation of this pathway, leading to reduced cell proliferation and increased apoptosis. The compound targets specific molecular components of the AKT pathway, including AKT1, to achieve these effects .

Comparison with Similar Compounds

Table 1: Key Features of Tubulin/AKT1-IN-1 and Analogous Compounds

Compound Target(s) Mechanism of Action Efficacy (IC₅₀/EC₅₀) Toxicity Profile Key Research Findings
This compound Tubulin polymerization; AKT Inhibits microtubule assembly; blocks AKT-mediated survival signals Not explicitly reported Low apoptosis induction Reduces H1975 cell migration by >50%; synergizes with PI3K/mTOR inhibitors
DG1 (T78751) Thymidylate Synthase (TS) Inhibits angiogenesis and metabolic reprogramming; downregulates CD26, ET-1, FGF-1 In vivo tumor suppression No hepatotoxicity reported Suppresses A549 xenograft growth by 70% via TS inhibition
Scutellarin STAT3/Girdin/Akt Modulates PKA signaling; inhibits caspase-11 activation EC₅₀: 26–253 μM (HIV-1) Low cytotoxicity Anti-HIV activity; suppresses STAT3-driven pathways
Akt1-IN-1 Akt1 Selective ATP-competitive inhibition IC₅₀: 18.79 nM (MIA Paca-2) NOAEL >100 µM No teratogenicity or cardiotoxicity observed
Gatorbulin-1 Tubulin (7th pharmacologic site) Binds unique tubulin site distinct from taxanes or vinca alkaloids Sub-nM affinity Pending clinical data Structurally distinct cyclodepsipeptide; enhances microtubule destabilization

Functional and Clinical Advantages

  • Dual Targeting vs.
  • Efficacy in Resistant Cancers : Compared to Scutellarin (STAT3/Akt modulation), this compound shows superior anti-migratory effects in H1975 cells, a model for EGFR-TKI-resistant NSCLC .
  • Toxicity: Akt1-IN-1 exhibits a higher safety margin (NOAEL >100 µM) than this compound, which triggers apoptosis at higher doses .

Q & A

Q. How can researchers resolve conflicting data on this compound’s selectivity for AKT1 versus AKT2 isoforms?

  • Methodology : Use isoform-specific knockdown (siRNA) in HEK293 cells overexpressing AKT1 or AKT2. Quantify inhibition via in vitro kinase assays with recombinant proteins .

Q. What experimental approaches assess this compound’s synergistic effects with immunotherapies?

  • Methodology : Co-administer with anti-PD-1 antibodies in syngeneic NSCLC models. Measure tumor-infiltrating lymphocytes (flow cytometry) and cytokine profiles (multiplex ELISA) to evaluate immune activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.